4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound that features a naphthalene moiety, an acetamido group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which is then reacted with an acetamido group under controlled conditions to form the intermediate. This intermediate is further reacted with a phenyl group and finally esterified with 4-bromobenzoic acid to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE
- 4-[(E)-({2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]PHENYL 3-BROMOBENZOATE
Uniqueness
What sets 4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene moiety and the bromobenzoate ester makes it particularly versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H20BrN3O3 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C26H20BrN3O3/c27-22-10-7-20(8-11-22)26(32)33-24-13-5-18(6-14-24)16-29-30-25(31)17-28-23-12-9-19-3-1-2-4-21(19)15-23/h1-16,28H,17H2,(H,30,31)/b29-16+ |
InChI Key |
RMBWHUOXIBRBSV-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.